An In-depth Technical Guide to 1-Aminocyclohexanecarbonitrile (CAS: 5496-10-6)
An In-depth Technical Guide to 1-Aminocyclohexanecarbonitrile (CAS: 5496-10-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Aminocyclohexanecarbonitrile, a versatile bifunctional organic compound. It is a derivative of cyclohexane containing both an amino and a nitrile functional group attached to the same carbon atom. This unique structure makes it a valuable intermediate in the synthesis of various chemical entities, particularly in the realm of medicinal chemistry and drug development.[1]
Physicochemical Properties
The fundamental physical and chemical characteristics of 1-Aminocyclohexanecarbonitrile are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 5496-10-6 | [2][3] |
| Molecular Formula | C₇H₁₂N₂ | [2][3] |
| Molecular Weight | 124.18 g/mol | [2][3] |
| Physical Form | Solid or Semi-Solid or Liquid or Lump | [4] |
| Boiling Point | 236.16 °C (estimated) | [5][6] |
| Flash Point | 96.60 °C (206.00 °F) TCC (estimated) | [5][6] |
| Vapor Pressure | 0.048000 mmHg @ 25.00 °C (estimated) | [5][6] |
| logP (o/w) | 0.537 (estimated) | [5][6] |
| Water Solubility | 39,950 mg/L @ 25 °C (estimated) | [5][6] |
| Topological Polar Surface Area | 49.8 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-Aminocyclohexanecarbonitrile.
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectral data for 1-Aminocyclohexanecarbonitrile is available and has been recorded using the film technique on a Bruker IFS 85 instrument.[2] This spectrum is characterized by absorption bands corresponding to the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-H stretching of the cyclohexane ring.
Comprehensive analytical data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers.[7]
Synthesis and Experimental Protocols
The most common and historically significant method for synthesizing α-aminonitriles like 1-Aminocyclohexanecarbonitrile is the Strecker synthesis .[8][9][10] This reaction is a three-component condensation of a ketone (cyclohexanone), ammonia, and a cyanide source.[11]
General Experimental Protocol: Strecker Synthesis
The Strecker reaction is a robust method for preparing α-amino acids and their nitrile precursors.[8][9][11] The synthesis involves the formation of an imine from a ketone or aldehyde, which is then attacked by a cyanide nucleophile.[10][12]
Materials:
-
Cyclohexanone
-
Ammonia (or an ammonium salt like NH₄Cl)
-
Cyanide source (e.g., KCN, NaCN, or TMSCN)
-
Solvent (e.g., water, methanol)
-
Acid for workup (if necessary)
Procedure:
-
The ketone (cyclohexanone) is reacted with ammonia to form a cyclohexylimine intermediate.[10][11] The carbonyl oxygen is first protonated, followed by nucleophilic attack by ammonia. Subsequent dehydration yields the iminium ion.[11]
-
A cyanide ion, typically from a salt like KCN or NaCN, then performs a nucleophilic attack on the iminium carbon.[11]
-
This addition results in the formation of the α-aminonitrile product, 1-Aminocyclohexanecarbonitrile.
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[9]
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether), washed, and dried. The final product can be purified by methods like flash chromatography or distillation.[8]
Caption: Workflow of the Strecker Synthesis for 1-Aminocyclohexanecarbonitrile.
Chemical Reactivity and Applications
The dual functionality of 1-Aminocyclohexanecarbonitrile makes it a versatile building block in organic synthesis.
-
Reduction: The nitrile group can be reduced to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, yielding a 1,2-diamine.[1][8]
-
Oxidation: The amino group is susceptible to oxidation, potentially forming oximes or other nitrogen-containing functionalities.[1]
-
Substitution: The primary amino group can act as a nucleophile in reactions with alkyl halides or acyl chlorides to produce N-substituted derivatives.[1]
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 1-aminocyclohexanecarboxylic acid.[8]
Its primary application lies as a chemical intermediate in the synthesis of more complex molecules, especially in the pharmaceutical industry for the development of new therapeutic agents.[1][5]
Caption: Key Chemical Transformations of 1-Aminocyclohexanecarbonitrile.
Safety and Toxicology
1-Aminocyclohexanecarbonitrile is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details | Reference |
| GHS Pictograms | Danger | [2][4] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][4] |
| H302: Harmful if swallowed. | [2] | |
| H312: Harmful in contact with skin. | [2] | |
| H332: Harmful if inhaled. | [2] | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| P310: Immediately call a POISON CENTER or doctor/physician. | [4] | |
| Toxicity Data | Oral-rat LDLo: 200 mg/kg | [5] |
| Skin-rabbit LDLo: 200 mg/kg | [5] |
Handling Recommendations: This compound should only be handled in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[13] Store in a dark, cool place under an inert atmosphere.[4]
Conclusion
1-Aminocyclohexanecarbonitrile (CAS 5496-10-6) is a key chemical intermediate with significant potential in organic synthesis. Its preparation via the Strecker synthesis is a classic and efficient method. The presence of both amino and nitrile groups allows for a wide range of chemical transformations, making it a valuable precursor for α-amino acids, diamines, and other nitrogen-containing heterocyclic compounds of interest to the pharmaceutical and chemical industries. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
References
- 1. Buy 1-Aminocyclohexanecarbonitrile | 5496-10-6 [smolecule.com]
- 2. 1-Aminocyclohexanecarbonitrile | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-Aminocyclohexanecarbonitrile | 5496-10-6 [sigmaaldrich.com]
- 5. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 6. 1-aminocyclohexane carbonitrile [flavscents.com]
- 7. 5496-10-6 | 1-Aminocyclohexanecarbonitrile | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. Strecker Synthesis [organic-chemistry.org]
- 13. 1-aminocyclohexanecarbonitrile | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
